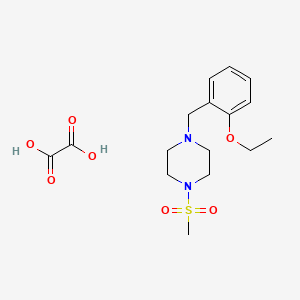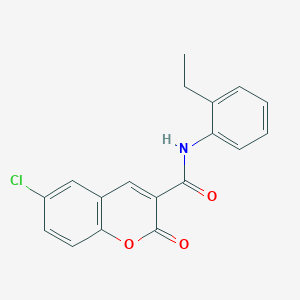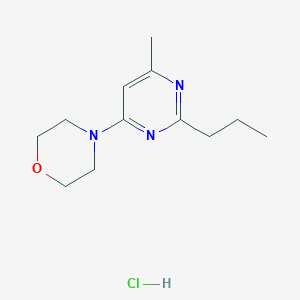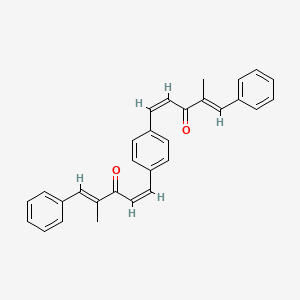
1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate, also known as EMB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate involves its selective activation of the 5-HT1A receptor. When this compound binds to the 5-HT1A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has high affinity and selectivity for the 5-HT1A receptor, and it has been shown to activate the receptor in a dose-dependent manner. In vivo studies have shown that this compound has anxiolytic and antidepressant effects, as well as potential applications in the treatment of neuropathic pain. This compound has also been shown to have minimal side effects, making it a promising candidate for further research.
実験室実験の利点と制限
One of the significant advantages of 1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of the 5-HT1A receptor in various biological processes. This compound also has minimal side effects, making it a safe compound to use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate. One potential direction is to investigate its potential applications in the treatment of neuropathic pain. Another direction is to explore its potential as a therapeutic agent for anxiety and depression. Further research is also needed to optimize the synthesis of this compound and improve its solubility in water. Additionally, more studies are needed to investigate the long-term effects of this compound and its potential interactions with other compounds.
合成法
The synthesis of 1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate involves a multi-step process that starts with the reaction of 2-ethoxybenzyl chloride with piperazine in the presence of a base. This reaction results in the formation of 1-(2-ethoxybenzyl)piperazine, which is then treated with methanesulfonyl chloride to yield 1-(2-ethoxybenzyl)-4-methylsulfonylpiperazine. Finally, oxalic acid is added to the reaction mixture to form the oxalate salt of this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound have been optimized through various techniques.
科学的研究の応用
1-(2-ethoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has been shown to have potential therapeutic applications in various scientific research areas. One of the significant applications of this compound is its use as a selective serotonin receptor agonist. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have potential applications in the treatment of neuropathic pain, as it has been shown to activate the 5-HT1A receptor in the spinal cord.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c1-3-19-14-7-5-4-6-13(14)12-15-8-10-16(11-9-15)20(2,17)18;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDQOJYIZXBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)

![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)
![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)